Cas no 2097919-02-1 (N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine)

N-1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine is a heterocyclic compound featuring a fluoropyridine moiety linked to an azetidine ring, further functionalized with a pyrimidin-4-amine group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fluorine substituent enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, improving target selectivity. The pyrimidine amine group offers additional hydrogen-bonding interactions, making it a versatile intermediate for drug discovery. Its well-defined synthetic route and modular design allow for further derivatization, supporting the development of novel therapeutic candidates.
N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine structure
2097919-02-1 structure
Product name:N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine
CAS No:2097919-02-1
MF:C13H12FN5O
Molecular Weight:273.265685081482
CID:6486881
PubChem ID:126855225

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine
    • 2097919-02-1
    • F6550-6892
    • AKOS032467200
    • N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
    • (3-fluoropyridin-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
    • インチ: 1S/C13H12FN5O/c14-11-5-15-3-1-10(11)13(20)19-6-9(7-19)18-12-2-4-16-8-17-12/h1-5,8-9H,6-7H2,(H,16,17,18)
    • InChIKey: OQWVEUPLWKOOLZ-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1C(N1CC(C1)NC1C=CN=CN=1)=O

計算された属性

  • 精确分子量: 273.10258819g/mol
  • 同位素质量: 273.10258819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 71Ų

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6550-6892-3mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
3mg
$63.0 2023-09-08
Life Chemicals
F6550-6892-20μmol
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6892-50mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6892-100mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
100mg
$248.0 2023-09-08
Life Chemicals
F6550-6892-4mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6892-5μmol
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-6892-2mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
2mg
$59.0 2023-09-08
Life Chemicals
F6550-6892-20mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
20mg
$99.0 2023-09-08
Life Chemicals
F6550-6892-25mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6892-30mg
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
2097919-02-1
30mg
$119.0 2023-09-08

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine 関連文献

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amineに関する追加情報

Comprehensive Overview of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine (CAS No. 2097919-02-1)

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine (CAS No. 2097919-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining fluoropyridine, azetidine, and pyrimidine moieties, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that play a crucial role in modulating cellular signaling pathways.

The molecular formula of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine reflects its complex yet highly functionalized structure. The presence of a fluorine atom in the pyridine ring enhances its electronic properties, making it a valuable scaffold for medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the compound's conformational rigidity, which is often desirable in drug design to improve target binding affinity and metabolic stability.

In recent years, the demand for small molecule inhibitors like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine has surged, driven by advancements in precision medicine and targeted therapy. This compound is frequently explored in the context of cancer research, where kinase inhibitors are pivotal in disrupting aberrant signaling pathways in tumor cells. Additionally, its potential applications extend to inflammatory diseases and autoimmune disorders, areas where kinase modulation is a promising therapeutic strategy.

The synthesis of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine involves multi-step organic reactions, often starting from commercially available 3-fluoropyridine-4-carboxylic acid and azetidin-3-amine. Key steps include amide coupling and nucleophilic substitution, which require careful optimization to achieve high yields and purity. Researchers emphasize the importance of chiral purity and stereoselective synthesis when working with such compounds, as these factors significantly influence biological activity.

From a physicochemical perspective, N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine exhibits moderate solubility in polar organic solvents, which is a critical parameter for its formulation in preclinical studies. Its logP value and hydrogen bonding capacity are carefully evaluated to predict membrane permeability and bioavailability, key considerations in drug development pipelines.

The global market for pharmaceutical intermediates like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine is experiencing steady growth, with increasing investments in orphan drugs and specialty pharmaceuticals. Contract research organizations (CROs) and academic institutions frequently seek this compound for their screening libraries, particularly in projects related to protein kinase targets. The compound's structure-activity relationship (SAR) studies continue to provide valuable insights for medicinal chemists working on next-generation therapeutics.

Quality control of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine involves rigorous analytical techniques including HPLC, LC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify the absence of synthetic impurities that could affect biological testing outcomes. Stability studies under various temperature and humidity conditions are routinely conducted to establish proper storage guidelines for this valuable research chemical.

Recent publications have highlighted innovative applications of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine in chemical biology and proteomics research. Its use as a molecular probe helps elucidate complex cellular signaling networks, contributing to our understanding of disease mechanisms at the molecular level. The compound's selectivity profile against various kinase families makes it particularly useful for target validation studies in academic and industrial settings.

As the pharmaceutical industry continues to embrace fragment-based drug design, compounds like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine serve as valuable starting points for lead optimization. Its modular structure allows for systematic modifications to enhance potency, selectivity, and drug-like properties. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently employed to guide these optimization efforts.

The safety profile of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine is an active area of investigation, with particular attention to its in vitro and in vivo toxicity parameters. Standard ADME studies (absorption, distribution, metabolism, and excretion) help researchers understand its pharmacokinetic behavior, while genotoxicity assays assess potential DNA interaction risks. These comprehensive evaluations are essential for translating promising compounds from bench to bedside.

Looking ahead, N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine represents an important tool compound in the expanding arsenal of targeted therapeutics. Its continued study contributes to the broader field of personalized medicine, where understanding subtle molecular interactions can lead to more effective and safer treatments for complex diseases. As research progresses, this compound may serve as the foundation for novel clinical candidates addressing unmet medical needs.

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